D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt
Overview
Description
D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt is a synthetic compound with the molecular formula C30H44F3N7O6 and a molecular weight of 655.71 g/mol . This compound is a peptide derivative, combining amino acids such as valine, leucine, and arginine with a naphthylamine moiety, and is often used in biochemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
D-Valine-leucine-arginine-4-methoxy-2-naphthylamine: Without the trifluoroacetate salt, this compound has similar properties but may differ in solubility and stability.
D-Valine-leucine-arginine-4-methoxy-2-naphthylamide: A related compound with an amide group instead of the amine, affecting its reactivity and biological activity.
Uniqueness
D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt is unique due to its combination of amino acids and the naphthylamine moiety, which imparts specific chemical and biological properties. The trifluoroacetate salt enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N7O4.C2HF3O2/c1-16(2)13-22(35-27(38)24(29)17(3)4)26(37)34-21(11-8-12-32-28(30)31)25(36)33-19-14-18-9-6-7-10-20(18)23(15-19)39-5;3-2(4,5)1(6)7/h6-7,9-10,14-17,21-22,24H,8,11-13,29H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)(H4,30,31,32);(H,6,7)/t21-,22-,24+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJQXJPUIIEKU-GFDYFVENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H](C(C)C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44F3N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201982-93-6 | |
Record name | L-Argininamide, D-valyl-L-leucyl-N-(4-methoxy-2-naphthalenyl)-, mono(trifluoroacetate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201982-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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